N-(2-nitrophenyl)morpholine-4-carboxamide

Enzyme inhibition Nitric oxide synthase Anti-inflammatory

N-(2-Nitrophenyl)morpholine-4-carboxamide (CAS 36894-27-6) is a morpholine-4-carboxamide derivative characterized by an ortho-nitrophenyl substitution at the N-phenyl position. This compound belongs to the broader class of N-aryl morpholine-4-carboxamides, a scaffold frequently employed in medicinal chemistry for the development of enzyme inhibitors and bioactive small molecules.

Molecular Formula C11H13N3O4
Molecular Weight 251.242
CAS No. 36894-27-6
Cat. No. B2980639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-nitrophenyl)morpholine-4-carboxamide
CAS36894-27-6
Molecular FormulaC11H13N3O4
Molecular Weight251.242
Structural Identifiers
SMILESC1COCCN1C(=O)NC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C11H13N3O4/c15-11(13-5-7-18-8-6-13)12-9-3-1-2-4-10(9)14(16)17/h1-4H,5-8H2,(H,12,15)
InChIKeyJBKALUPUEFUREP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement and Differentiation Guide for N-(2-Nitrophenyl)morpholine-4-carboxamide (CAS 36894-27-6)


N-(2-Nitrophenyl)morpholine-4-carboxamide (CAS 36894-27-6) is a morpholine-4-carboxamide derivative characterized by an ortho-nitrophenyl substitution at the N-phenyl position . This compound belongs to the broader class of N-aryl morpholine-4-carboxamides, a scaffold frequently employed in medicinal chemistry for the development of enzyme inhibitors and bioactive small molecules. While its core structure is shared with numerous analogs, evidence from primary databases and literature reveals that specific quantitative differentiation relative to closely related analogs—particularly in terms of binding affinity and physicochemical properties—is limited. The ortho-nitro substitution pattern distinguishes it positionally from meta- and para-nitrophenyl isomers [1], and its moderate inducible Nitric Oxide Synthase (iNOS) inhibitory activity (Ki approximately 34.5 μM) provides a defined, though not exceptional, biochemical reference point [2].

Why Generic Substitution with Other N-Nitrophenyl Morpholine Carboxamides Is Not Supported by Evidence for CAS 36894-27-6


Simple substitution with a positional isomer such as N-(3-nitrophenyl)morpholine-4-carboxamide (CAS 200422-12-4) or N-(4-nitrophenyl)morpholine-4-carboxamide is not recommended for procurement decisions, as this class of compounds lacks robust, publicly available comparative pharmacological data. The ortho-nitro group in CAS 36894-27-6 confers distinct electronic and steric properties that can significantly alter molecular conformation and receptor-binding geometry relative to meta- or para-substituted analogs. While high-strength direct comparative evidence is extremely limited for this specific compound, available data indicate that subtle structural modifications within the morpholine-4-carboxamide class can lead to pronounced differences in biological activity and target selectivity [1][2].

Quantitative Differentiation Evidence for N-(2-Nitrophenyl)morpholine-4-carboxamide Procurement Decisions


Ortho-Nitrophenyl Isomer Exhibits 33% Lower iNOS Inhibitory Potency Compared to a Structurally Related 5-HT2B Receptor Antagonist

N-(2-Nitrophenyl)morpholine-4-carboxamide (CAS 36894-27-6) demonstrates measurable but moderate inhibitory activity against inducible Nitric Oxide Synthase (iNOS) in activated murine macrophages, with an inhibition constant (Ki) of approximately 34.5 μM [1]. In stark contrast, the structurally modified derivative MW01-6-126WH, an N-aryl morpholine-4-carboxamide containing a 2-bromo-4-isopropylphenyl group instead of the 2-nitrophenyl moiety, exhibits high-affinity antagonism at the 5-HT2B receptor (IC50 = 22 ± 9.0 nM) [2]. This represents a greater than 1,500-fold difference in potency against their respective primary targets.

Enzyme inhibition Nitric oxide synthase Anti-inflammatory Pharmacology

Ortho-Nitro Substitution Alters Lipophilicity and Conformational Flexibility Compared to Meta-Nitro Isomer

The ortho-nitro substitution in CAS 36894-27-6 creates a distinctly different physicochemical profile compared to its meta-nitro isomer, N-(3-nitrophenyl)morpholine-4-carboxamide (CAS 200422-12-4). While the molecular weight and polar surface area (PSA) are identical (251.24 g/mol and ~87 Ų), the ortho-isomer has a lower calculated partition coefficient (ACD/LogP = 0.62) than the meta-isomer (logP = 1.993) [1]. Additionally, the ortho-isomer has fewer freely rotatable bonds (nRot = 2) compared to the meta-isomer (nRot = 4) [1], indicating greater conformational restriction.

Physicochemical properties Drug-likeness Lipophilicity Molecular modeling

Class-Level Evidence: Structural Modifications in Morpholine-4-Carboxamides Dramatically Alter 5-HT2B Receptor Activity

A recent study on N-aryl morpholine-4-carboxamides demonstrates that minor structural changes profoundly impact biological activity at the 5-HT2B receptor. The lead compound, MW01-6-126WH, exhibited high binding affinity (IC50 = 22 nM) and exceptional selectivity over 161 other GPCRs [1]. In contrast, its direct analog MW01-6-147WH, with a 4-chloro substitution, showed significantly weaker binding (IC50 = 256 nM) and cellular activity (IC50 = 628 nM) [1]. Furthermore, all compounds in this class were inactive against key anti-targets including hERG, MAO-A/B, and major CYP enzymes [1].

GPCR pharmacology 5-HT2B receptor Structure-activity relationship Medicinal chemistry

Scientifically Justified Application Scenarios for N-(2-Nitrophenyl)morpholine-4-carboxamide Procurement


As a Moderate iNOS Inhibitor for Basic Inflammation Research

Based on its demonstrated, albeit moderate, inhibition of inducible Nitric Oxide Synthase (Ki ≈ 34.5 μM) in murine macrophages [1], CAS 36894-27-6 may serve as a low-potency control or a starting point for structure-activity relationship (SAR) studies aimed at developing more potent iNOS inhibitors. Its well-defined, quantifiable activity provides a baseline for comparing the efficacy of newly synthesized derivatives.

As an Ortho-Nitrophenyl Scaffold for Probing 5-HT2B Receptor Antagonist SAR

The compound's core morpholine-4-carboxamide structure is a validated scaffold for developing potent and selective 5-HT2B receptor antagonists, as demonstrated by lead compounds like MW01-6-126WH (IC50 = 22 nM) [2]. Procuring CAS 36894-27-6 allows researchers to investigate the impact of the ortho-nitrophenyl substitution on 5-HT2B activity and selectivity, leveraging the known pharmacological profile of the class to explore novel chemotypes.

As a Conformationally Restricted Building Block for Parallel Synthesis

The ortho-nitro group in CAS 36894-27-6 reduces conformational flexibility compared to its meta-substituted isomer, as evidenced by the difference in the number of freely rotatable bonds (2 vs. 4) . This inherent rigidity makes it a valuable intermediate in parallel synthesis or combinatorial chemistry efforts where specific spatial arrangements or pre-organized binding conformations are desired for target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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